Ethyl 2-({[(6-{[(3-methylphenyl)amino]carbonyl}[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio]acetyl}amino)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, an amino group, a carbonyl group, a triazolo group, and a pyridin group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolo and pyridin rings suggests that the compound may have a planar structure in these regions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino groups might participate in acid-base reactions, while the carbonyl group could be involved in addition or redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-({[(6-{[(3-methylphenyl)amino]carbonyl}[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio]acetyl}amino)benzoate is involved in various synthetic processes. A study by Mohamed (2021) demonstrated its use in synthesizing Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives. These compounds were confirmed using elemental analysis and spectroscopic data.
Molecular Docking and In Vitro Screening
- The compound has been used in molecular docking and in vitro screenings. For instance, Flefel et al. (2018) utilized related derivatives in molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies of the ligands on the target protein (Flefel et al., 2018).
Antimicrobial Evaluation
- There has been significant research into the antimicrobial properties of derivatives of this compound. Bhuiyan et al. (2006) synthesized derivatives that exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006). Additionally, other studies have synthesized novel polynuclear and heterocyclic derivatives, evaluating their antimicrobial activities (El‐Kazak & Ibrahim, 2013).
Insecticidal Assessment
- The compound's derivatives have also been assessed for insecticidal properties. Fadda et al. (2017) synthesized various heterocycles for evaluation as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Fluorescent Properties Study
- Research has been conducted on the fluorescent properties of some derivatives. Rangnekar and Rajadhyaksha (1986) studied the fluorescence properties of certain compounds and evaluated them as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).
Tuberculostatic Activity
- Derivatives of this compound have been synthesized and evaluated for tuberculostatic activity. Titova et al. (2019) conducted studies on structural analogs, finding some to possess promising antituberculous properties (Titova et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-15-3-5-20(11-16(15)2)28-24(30)17-7-9-29(10-8-17)23-18(13-26)14-27-22-6-4-19(25)12-21(22)23/h3-6,11-12,14,17H,7-10H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQGQHVQODKPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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